molecular formula C17H15F3O2 B1343432 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone CAS No. 898774-96-4

3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1343432
CAS No.: 898774-96-4
M. Wt: 308.29 g/mol
InChI Key: ZXPKTJGHJXNKHE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone typically involves the use of standard organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing large-scale reactors and continuous flow systems to enhance yield and efficiency. The use of high-purity reagents and stringent reaction control is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Hydroxyphenyl)-2’-trifluoromethylpropiophenone.

    Reduction: Formation of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Methoxyphenyltrifluoroborate
  • 4-Hydroxy-3-methoxyphenyl derivatives

Uniqueness

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-13-6-4-5-12(11-13)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKTJGHJXNKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644239
Record name 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-96-4
Record name 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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